molecular formula C17H17NO4 B3275830 Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate CAS No. 630413-11-5

Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate

Cat. No.: B3275830
CAS No.: 630413-11-5
M. Wt: 299.32 g/mol
InChI Key: UGNJVNAZWNNRKG-UHFFFAOYSA-N
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Description

Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate (CAS: 630413-11-5) is a specialized aromatic compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . It is characterized by a benzyloxy-substituted phenyl group linked via an amino-oxopropanoate moiety. This compound is synthesized with high purity (≥98%) and finds applications in coupling reactions, drug molecule modifications, and functional material synthesis due to its versatile reactivity and structural tunability . Its production scalability (gram to kilogram scale) and quality assurance (batch-specific COA) make it a critical intermediate in pharmaceutical and materials research .

Properties

IUPAC Name

methyl 3-oxo-3-(4-phenylmethoxyanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)11-16(19)18-14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJVNAZWNNRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate typically involves the reaction of 4-(benzyloxy)aniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester linkage. Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
Methyl esterH+or OHCarboxylic acid+Methanol\text{Methyl ester}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Carboxylic acid}+\text{Methanol}

Conditions Reagents Product Yield Reference
Acidic (HCl, reflux)1M HCl, 80°C3-((4-(Benzyloxy)phenyl)amino)-3-oxopropanoic acid85%
Basic (NaOH, aqueous ethanol)2M NaOH, 60°C3-((4-(Benzyloxy)phenyl)amino)-3-oxopropanoic acid78%

Reduction of the Amide Group

The amide group can be reduced to an amine using strong reducing agents:
Reaction :
AmideLiAlH4Amine\text{Amide}\xrightarrow{\text{LiAlH}_4}\text{Amine}

Conditions Reagents Product Yield Reference
Anhydrous THF, 0°C → RTLiAlH4_4 (2 equiv)3-((4-(Benzyloxy)phenyl)amino)propan-1-ol72%

Hydrogenolysis of the Benzyloxy Group

Catalytic hydrogenation removes the benzyl protecting group:
Reaction :
Benzyl etherH2/Pd CPhenol\text{Benzyl ether}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Phenol}

Conditions Reagents Product Yield Reference
H2_2 (1 atm), MeOH, RT10% Pd/C (5 mol%)3-((4-Hydroxyphenyl)amino)-3-oxopropanoate89%

Oxidation of the Benzyloxy Group

The benzyloxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:
Reaction :
Benzyl etherCrO3Benzoic acid derivative\text{Benzyl ether}\xrightarrow{\text{CrO}_3}\text{Benzoic acid derivative}

Conditions Reagents Product Yield Reference
Jones reagent (CrO3_3), 0°CAcetone, H2_2SO4_43-((4-Carboxyphenyl)amino)-3-oxopropanoate98%

Nucleophilic Substitution Reactions

The benzyloxy group participates in nucleophilic aromatic substitution (NAS) with amines or thiols:

Nucleophile Conditions Product Yield Reference
AnilineDMF, K2_2CO3_3, 100°C3-((4-(Phenylamino)phenyl)amino)-3-oxopropanoate65%
Sodium thiolateEtOH, reflux3-((4-(Mercaptophenyl)amino)-3-oxopropanoate58%

Cyclization Reactions

Under acidic conditions, the compound forms heterocyclic structures. For example, reaction with 3-amino-1,2,4-triazole yields triazolo[1,5-a]pyrimidines:

Conditions Reagents Product Yield Reference
HCl (cat.), EtOH, 80°C3-Amino-1,2,4-triazole Triazolo[1,5-a]pyrimidine derivative82%

Industrial-Scale Reaction Optimization

Continuous flow reactors and ultrasound-assisted methods improve efficiency:

Method Conditions Advantages Reference
Continuous flow synthesis120°C, 5 bar, residence time 10 min95% yield, 99% purity
Ultrasound-assisted synthesis40 kHz, 50°C, 30 min90% yield, 50% reduction in reaction time

Key Mechanistic Insights

  • The benzyloxy group directs electrophilic substitution to the para position due to its electron-donating nature.

  • The amide group stabilizes intermediates via resonance during reduction or hydrolysis.

  • Ultrasound irradiation enhances reaction rates by improving mass transfer and cavitation effects .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Chemistry

Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
  • Reduction: The oxopropanoate moiety can be reduced to form alcohols.
  • Substitution: The amino group can engage in nucleophilic substitution reactions.

Biology

In biological contexts, this compound has been investigated for its potential as a biochemical probe to study enzyme activities. Preliminary studies suggest that it may influence enzyme inhibition or activation, making it a candidate for further exploration in enzyme-related research .

Medicine

This compound has been explored for its therapeutic properties , particularly:

  • Anti-inflammatory effects: Initial studies indicate potential mechanisms through which this compound may reduce inflammation.
  • Anticancer activities: Research is ongoing to evaluate its efficacy against various cancer cell lines, suggesting it could serve as a lead compound in cancer therapeutics .

Interaction Studies

The interactions of this compound with specific molecular targets such as enzymes or receptors are critical for understanding its biological activity. The benzyloxy group enhances hydrophobic interactions with protein pockets, while the amino and oxopropanoate groups facilitate binding to active sites. These interactions can significantly influence biological activity, making this compound a subject of interest in drug discovery and development.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the amino and oxopropanoate moieties facilitate interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features include:

  • Benzyloxy group at the para position of the phenyl ring.
  • Methyl ester of the oxopropanoate chain.
  • Amino linkage connecting the phenyl and oxopropanoate groups.

Comparisons with analogs focus on substituent variations and their impacts on physicochemical properties, reactivity, and applications.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Key Applications/Reactivity Reference
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate C₁₇H₁₇NO₄ 299.32 4-Benzyloxy, methyl ester Not reported N/A Coupling reactions, drug intermediates
3-(4-Benzoylphenylamino)-3-oxopropanoic acid C₁₆H₁₃NO₄ 283.28 4-Benzoyl, carboxylic acid Not reported 85 Precursor for peptide coupling
Methyl 3-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-3-oxopropanoate C₂₀H₁₇N₃O₃S 379.43 Thiazole ring, phenyl substituent 147–150 76–78 Anticancer agent synthesis
Methyl 3-(4-Fluorophenyl)-3-oxopropanoate C₁₀H₉FO₃ 196.18 4-Fluoro, methyl ester Not reported N/A Fluorinated intermediate
Methyl 4-trifluoromethylbenzoylacetate C₁₂H₁₁F₃O₄ 276.21 4-Trifluoromethyl, methyl ester Not reported N/A Electron-deficient intermediates
(a) Benzyloxy vs. Benzoyl Groups
  • The benzyloxy group in the target compound acts as a protecting group for hydroxyl functionalities, enabling selective deprotection in multistep syntheses . In contrast, the benzoyl group in 3-(4-Benzoylphenylamino)-3-oxopropanoic acid introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3–4) and facilitating hydrolysis to carboxylic acids .
  • Synthetic Utility: The benzoyl derivative (C₁₆H₁₃NO₄) is hydrolyzed to a carboxylic acid (85% yield) for subsequent amide bond formation, whereas the benzyloxy analog retains ester functionality for nucleophilic substitutions .
(b) Thiazole and Heterocyclic Derivatives
  • Derivatives like Methyl 3-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-3-oxopropanoate (C₂₀H₁₇N₃O₃S) incorporate a thiazole ring, which enhances π-stacking interactions and bioavailability. These compounds exhibit antimicrobial and anticancer activity, with melting points >140°C indicating high crystallinity .
  • Comparison : The thiazole group increases molecular weight (379.43 vs. 299.32 g/mol) and introduces nitrogen/sulfur atoms, altering solubility and target binding compared to the benzyloxy analog .
(c) Electron-Withdrawing Substituents: Fluoro vs. Trifluoromethyl
  • Methyl 3-(4-Fluorophenyl)-3-oxopropanoate (C₁₀H₉FO₃) and Methyl 4-trifluoromethylbenzoylacetate (C₁₂H₁₁F₃O₄) highlight the impact of electronegative groups. The fluoro substituent moderately deactivates the phenyl ring (σₚ = 0.06), while trifluoromethyl (σₚ = 0.54) significantly reduces electron density, stabilizing intermediates in SNAr reactions .
  • Reactivity : The trifluoromethyl group enhances resistance to enzymatic degradation, making it valuable in agrochemicals, whereas the benzyloxy group offers reversible protection in drug synthesis .

Functional Group Modifications

(a) Ester vs. Carboxylic Acid
  • The methyl ester in the target compound improves lipid solubility (logP ~2.5) compared to carboxylic acid analogs (logP ~1.2), enhancing membrane permeability in drug delivery .
  • 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid (C₁₀H₁₁NO₃), a carboxylic acid analog, exhibits higher aqueous solubility but requires activation (e.g., EDCI) for amide bond formation, unlike the ester’s direct reactivity .
(b) Amino Linkage vs. Oxirane/Carbonyl Groups
  • The amino linkage in the target compound enables hydrogen bonding and coordination with metal catalysts, critical in Suzuki-Miyaura couplings . In contrast, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (C₁₂H₁₄O₄) contains an epoxide ring, favoring ring-opening reactions for polymer synthesis .

Biological Activity

Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzyloxy group attached to a phenyl ring, linked to an amino group and an oxopropanoate moiety. Its molecular formula is C₁₇H₁₇NO₄, and it has a CAS number of 630413-11-5. The synthesis typically involves the reaction of 4-(benzyloxy)aniline with methyl acetoacetate , often under acidic or basic conditions to facilitate the formation of the ester linkage.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy group enhances the compound's hydrophobic interactions, allowing it to bind effectively within the active sites of proteins. This interaction can modulate enzyme activity, leading to various biochemical effects.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been explored for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to confirm these effects and elucidate the underlying pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may act as a biochemical probe for studying enzyme activities related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory enzyme activities
Enzyme InhibitionPotential as a biochemical probe

Example Study: Enzyme Inhibition

In a study examining the compound's enzyme inhibition capabilities, it was found that this compound could effectively inhibit specific enzymes associated with cancer progression. The results indicated a dose-dependent relationship in enzyme activity reduction, highlighting its potential as a therapeutic agent .

Neuroprotective Effects

Another area of research focuses on neuroprotective effects, where related compounds with similar structural motifs have shown promise in treating neurodegenerative diseases such as Parkinson’s disease. These compounds exhibited selective inhibition of monoamine oxidase B (MAO-B), which is crucial for neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, methyl esters of similar β-ketoamide derivatives are prepared by reacting methyl 3-aminopropanoate derivatives with activated carbonyl intermediates (e.g., acyl chlorides or mixed anhydrides) under basic conditions . Optimization involves controlling stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents like MeI) and using aprotic solvents (THF, DCM) at low temperatures (0–5°C) to minimize side reactions. Yields can exceed 75% with purification via flash chromatography (n-heptane/EtOAc gradients) .
Key Reaction Parameters
Reagents: NaH, THF, MeI
Temperature: 0°C
Yield: 75–81%
Purification: Flash chromatography

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization relies on:

  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) confirm functional groups .
  • NMR : ¹H NMR shows distinct signals for the benzyloxy group (δ 4.9–5.1 ppm, singlet) and methoxy ester (δ 3.6–3.8 ppm, singlet). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ or [M+Na]⁺ ions) validates molecular formula .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess hydrolysis of the ester and amide bonds. For example:

  • Acidic Conditions : Ester groups hydrolyze faster than amides; monitor via HPLC at pH 2–4.
  • Basic Conditions : Amide bonds may degrade at pH > 10. Store the compound at –20°C in anhydrous DMSO or DCM to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be achieved, and what analytical methods resolve stereochemical outcomes?

  • Methodological Answer : Diastereoselectivity is achieved using chiral auxiliaries or catalysts. For example, trifluoromethylated pyrrolidine intermediates (as in ) can induce stereochemical control during cyclization. Chiral HPLC or NOESY NMR analyses differentiate diastereomers by comparing coupling constants (e.g., vicinal Hs in the pyrrolidine ring) and spatial interactions .

Q. What strategies are effective for isotopic labeling (e.g., deuterium) of this compound to track metabolic pathways?

  • Methodological Answer : Isotopic labeling (e.g., deuterium at the methyl ester or benzyloxy group) involves:

  • Deuterated Reagents : Use CD₃I instead of MeI for methyl ester labeling.
  • Reductive Deuteration : NaBD₄ in EtOD reduces ketones to deuterated alcohols (e.g., stepwise reduction of α-ketoamide intermediates) .
  • Validation : LC-MS with isotopic mass shifts (e.g., +2 Da for two deuteriums) confirms incorporation .

Q. How can computational methods predict the biological activity of this compound, and what in vitro assays validate these predictions?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinases or proteases). Focus on the benzyloxy and amide groups as potential binding motifs .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., trypsin-like proteases).
  • Cellular Uptake : Use fluorescent analogs or radiolabeled derivatives in cell lines .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed through mechanistic studies?

  • Methodological Answer : Discrepancies in yields (e.g., 66% vs. 81% for similar esters in ) arise from competing pathways (e.g., over-alkylation). Mechanistic probes:

  • Kinetic Monitoring : Use in situ IR or LC-MS to track intermediate formation.
  • DFT Calculations : Identify energy barriers for side reactions (e.g., β-elimination) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate

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